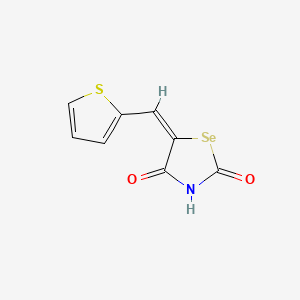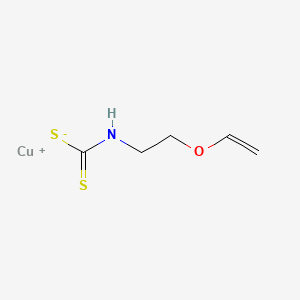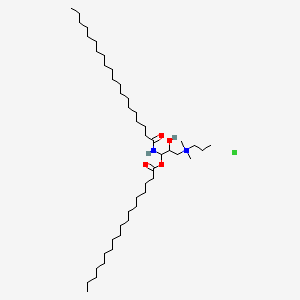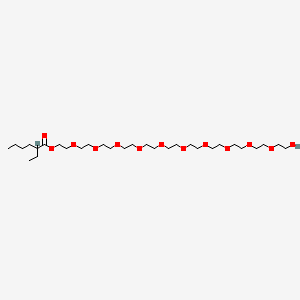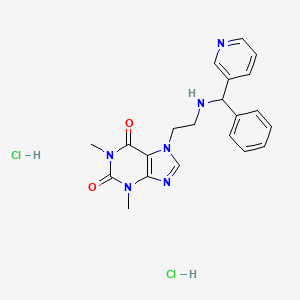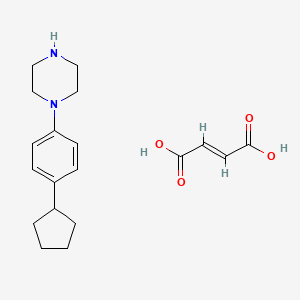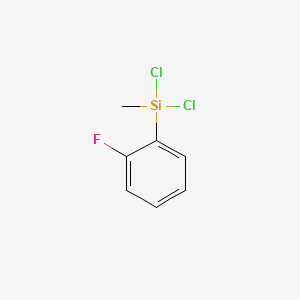
18,20-Heptatriacontanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,20-Heptatriacontanedione is a long-chain aliphatic diketone with the molecular formula C37H72O2 This compound is characterized by its two ketone functional groups located at the 18th and 20th positions of a 37-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18,20-Heptatriacontanedione typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of heptatriacontane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of long-chain alkanes using metal catalysts. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 18,20-Heptatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH4) can convert the diketone into the corresponding diol.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
18,20-Heptatriacontanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, including its interaction with lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 18,20-Heptatriacontanedione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.
Vergleich Mit ähnlichen Verbindungen
Octadecanedione: A shorter-chain diketone with similar chemical properties.
Hexatriacontanedione: Another long-chain diketone with different chain length and functional group positions.
Uniqueness: 18,20-Heptatriacontanedione is unique due to its specific chain length and the position of its ketone groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
24514-85-0 |
|---|---|
Molekularformel |
C37H72O2 |
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
heptatriacontane-18,20-dione |
InChI |
InChI=1S/C37H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(38)35-37(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
InChI-Schlüssel |
WYKDTBMIJGOJAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



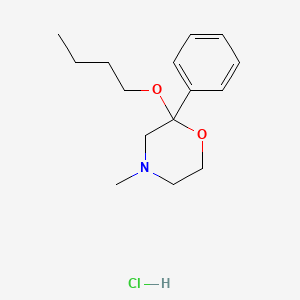
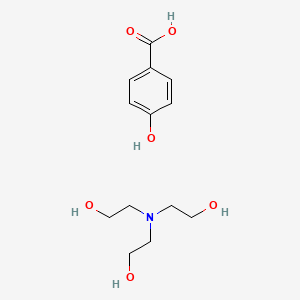
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
